2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 1,3-thiazole ring at its core.
- A sulfanyl (-S-) bridge linking the thiazole to a carbamoylmethyl group.
- A 4-acetamidophenyl moiety attached to the carbamoyl group.
- An N-(2-methoxyethyl)acetamide side chain.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12(23)20-13-3-5-14(6-4-13)21-17(25)11-28-18-22-15(10-27-18)9-16(24)19-7-8-26-2/h3-6,10H,7-9,11H2,1-2H3,(H,19,24)(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRRPDWRBFKENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby affecting their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural motifs with the target compound (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Comparison with Evidence-Based Syntheses :
Target Compound (Speculative) :
Reported Activities of Analogues :
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Demonstrated antimicrobial activity against E. coli and S. aureus .
- Anti-exudative acetamides : Derivatives in reduced inflammation by 40–60% at 10 mg/kg, comparable to diclofenac sodium.
- Sulfonamide derivatives : Often target carbonic anhydrases or bacterial dihydropteroate synthase .
Physicochemical Properties (Inferred)
- Solubility : The methoxyethyl group likely improves aqueous solubility compared to purely aromatic analogues (e.g., ).
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Synthesis
The synthesis of thiazole derivatives typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. For this specific compound, the synthesis can be summarized as follows:
- Formation of Thiazole Ring : The initial step involves the reaction of appropriate thioketones with amines to form thiazole derivatives.
- Acetamidophenyl Substitution : The introduction of the acetamidophenyl group is achieved through acylation reactions.
- Final Modifications : The compound is further modified to include the methoxyethyl group, enhancing its solubility and biological activity.
The mechanism of action for this compound is believed to involve several pathways:
- Enzyme Inhibition : The thiazole moiety can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The acetamidophenyl group may enhance binding affinity to specific receptors, modulating physiological responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that thiazole derivatives possess significant anticancer properties. The compound's efficacy was evaluated against various cancer cell lines using MTT assays and other cytotoxicity tests:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma).
- Results : The compound demonstrated IC50 values indicating effective cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase activation |
| C6 | 20 | Inhibition of DNA synthesis |
Antiviral Activity
The antiviral potential of related thiazole compounds has been explored, with findings suggesting that modifications in the structure can enhance antiviral efficacy. While specific data on this compound is limited, similar derivatives have shown promising results against viral infections .
Antioxidant Properties
The antioxidant capacity of the compound was assessed through various assays measuring free radical scavenging activity. Results indicated that it effectively reduces oxidative stress markers in vitro, contributing to its overall safety profile .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of several thiazole derivatives, including our compound. It was found that compounds bearing similar structural features exhibited low cytotoxicity while maintaining significant anticancer activity .
- Antiviral Screening : Compounds structurally related to this thiazole derivative were screened for antiviral activity against influenza viruses, showing promising inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
